molecular formula C12H22N2O2 B13342832 1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine

1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine

Cat. No.: B13342832
M. Wt: 226.32 g/mol
InChI Key: RBNHUUNHOGOZGM-YVNMAJEFSA-N
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Description

1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine is a synthetic compound derived from L-proline, an amino acid known for its role in protein folding and structure. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is modified with an ethyl group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine typically involves the use of L-proline as a starting material. The synthetic route may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

(3-ethyl-4-hydroxypiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C12H22N2O2/c1-2-9-8-14(7-5-11(9)15)12(16)10-4-3-6-13-10/h9-11,13,15H,2-8H2,1H3/t9?,10-,11?/m0/s1

InChI Key

RBNHUUNHOGOZGM-YVNMAJEFSA-N

Isomeric SMILES

CCC1CN(CCC1O)C(=O)[C@@H]2CCCN2

Canonical SMILES

CCC1CN(CCC1O)C(=O)C2CCCN2

Origin of Product

United States

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